molecular formula C15H17N3O4 B14937847 methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-beta-alaninate

methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-beta-alaninate

Cat. No.: B14937847
M. Wt: 303.31 g/mol
InChI Key: NBWSNILBOWZEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-beta-alaninate is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-beta-alaninate typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative . Another method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

Methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-beta-alaninate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. The oxadiazole moiety is known for its diverse biological properties, making compounds containing this structure valuable for pharmaceutical applications.

Structure and Composition

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C19_{19}H20_{20}N4_{4}O4_{4}S
Molecular Weight 400.5 g/mol
CAS Number 1374519-62-6

This compound features a beta-alanine backbone linked to a propanoyl group that is substituted with a phenyl and an oxadiazole ring, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. A systematic investigation reported that certain oxadiazole derivatives exhibited good zones of inhibition against pathogens such as E. coli, S. aureus, and K. pneumoniae .

Antioxidant Activity

The antioxidant properties of oxadiazole derivatives are also noteworthy. Research has demonstrated that these compounds can act as radical scavengers and possess metal chelating abilities. For example, one study indicated that derivatives with similar structures displayed promising ferric ion reducing power and ferrous ion chelation activity . This suggests that this compound may also contribute to oxidative stress mitigation.

Case Studies

  • Antimicrobial Study : A study synthesized several new compounds based on the oxadiazole framework and evaluated their antimicrobial efficacy. Among them, a compound structurally related to this compound showed significant inhibition against multiple bacterial strains .
  • Antioxidant Evaluation : Another investigation focused on the antioxidant potential of similar compounds found that they effectively reduced oxidative stress markers in vitro, indicating their potential use in therapeutic applications aimed at combating oxidative damage .

Properties

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

methyl 3-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoylamino]propanoate

InChI

InChI=1S/C15H17N3O4/c1-21-14(20)9-10-16-12(19)7-8-13-17-15(18-22-13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,19)

InChI Key

NBWSNILBOWZEPW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.